molecular formula C19H16N2O5 B2891746 (5E)-1-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 312928-39-5

(5E)-1-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B2891746
CAS No.: 312928-39-5
M. Wt: 352.346
InChI Key: YAAZFGGVQMALGU-MHWRWJLKSA-N
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Description

(5E)-1-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a useful research compound. Its molecular formula is C19H16N2O5 and its molecular weight is 352.346. The purity is usually 95%.
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Biological Activity

Overview

The compound (5E)-1-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic molecule characterized by its diazinane core and multiple methoxy-substituted phenyl groups. Its unique structure suggests potential for diverse chemical reactivity and biological activity, particularly in pharmacological applications.

Chemical Structure and Properties

  • Molecular Formula : C19_{19}H16_{16}N2_{2}O5_{5}
  • Molecular Weight : 352.346 g/mol
  • InChI Key : InChI=1S/C19H16N2O5/c1-25-13-5-3-4-12(10-13)21-18(24)14(17(23)20-19(21)27)8-11-6-7-16(26-2)15(22)9-11/h3-10,22H,1-2H3,(H,20,23,27)/b14-8+

This compound features a diazinane ring that is often associated with various pharmacological properties.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit antimicrobial activity. The presence of methoxy groups can enhance the lipophilicity and bioavailability of the molecule, potentially leading to increased effectiveness against various pathogens.

Antioxidant Activity

The antioxidant properties of diazinane derivatives have been explored due to their ability to scavenge free radicals and mitigate oxidative stress. The methoxy substituents are known to play a significant role in enhancing these properties.

The proposed mechanism of action involves the interaction of the compound with specific molecular targets:

  • Enzymatic Inhibition : It may inhibit enzymes involved in oxidative stress pathways.
  • Cell Signaling Modulation : The compound could modulate pathways such as NF-kB, which is crucial in inflammation and cell survival.

Research Findings

A study investigating the biological activity of structurally related compounds found that they exhibited significant inhibition against certain bacterial strains and had promising antioxidant activity. The following table summarizes some key findings:

Compound NameIC50_{50} (µM)Biological Activity
Compound A15Antimicrobial
Compound B25Antioxidant
This compoundTBDTBD

Note: Further studies are necessary to determine specific IC50_{50} values for this compound.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various diazinane derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that compounds with methoxy substitutions demonstrated enhanced activity compared to their unsubstituted counterparts.

Study on Antioxidant Properties

Another study assessed the antioxidant potential using DPPH radical scavenging assays. The results showed that compounds similar to this compound exhibited significant scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions.

Properties

IUPAC Name

(5E)-1-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-25-14-8-6-12(7-9-14)10-16-17(22)20-19(24)21(18(16)23)13-4-3-5-15(11-13)26-2/h3-11H,1-2H3,(H,20,22,24)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAZFGGVQMALGU-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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